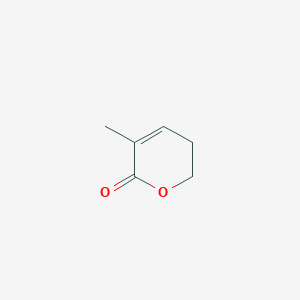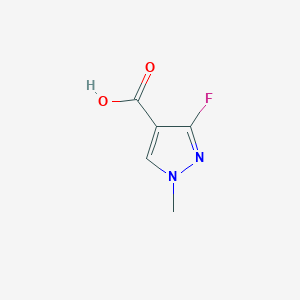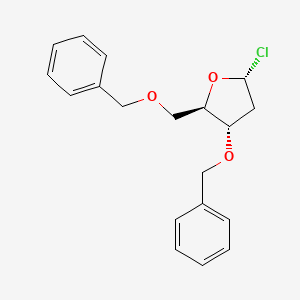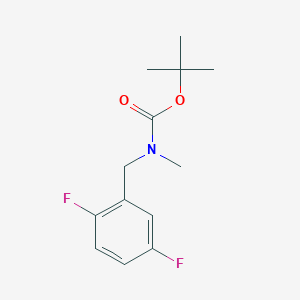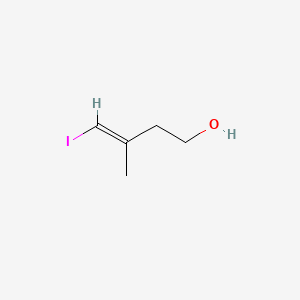
(E)-4-iodo-3-methylbut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Iodo-3-methylbut-3-en-1-ol is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-iodo-3-methylbut-3-en-1-ol typically involves the iodination of 3-methylbut-3-en-1-ol. One common method is the reaction of 3-methylbut-3-en-1-ol with iodine and a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (E)-4-iodo-3-methylbutan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as cyanide or thiol groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide, thiol compounds in the presence of a base.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: (E)-4-Iodo-3-methylbutan-1-ol.
Substitution: Compounds with cyanide or thiol groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
(E)-4-Iodo-3-methylbut-3-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-4-iodo-3-methylbut-3-en-1-ol involves its reactivity with various reagents. The iodine atom and the double bond in its structure make it susceptible to nucleophilic substitution and addition reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-3-methylbut-3-en-1-ol: Lacks the (E)-configuration, leading to different reactivity and properties.
3-Iodo-2-methylprop-2-en-1-ol: Similar structure but with different positioning of the iodine atom and double bond.
4-Bromo-3-methylbut-3-en-1-ol: Bromine instead of iodine, resulting in different reactivity and applications.
Uniqueness: (E)-4-Iodo-3-methylbut-3-en-1-ol is unique due to its specific (E)-configuration, which influences its reactivity and interactions with other molecules. The presence of the iodine atom also imparts distinct chemical properties compared to similar compounds with different halogens.
Eigenschaften
CAS-Nummer |
78592-73-1 |
|---|---|
Molekularformel |
C5H9IO |
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
(E)-4-iodo-3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H9IO/c1-5(4-6)2-3-7/h4,7H,2-3H2,1H3/b5-4+ |
InChI-Schlüssel |
SDIDNVVHRWFXCW-SNAWJCMRSA-N |
Isomerische SMILES |
C/C(=C\I)/CCO |
Kanonische SMILES |
CC(=CI)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


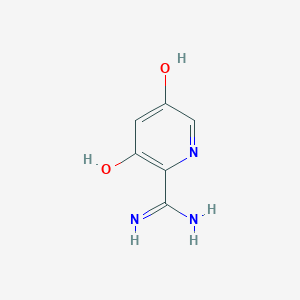
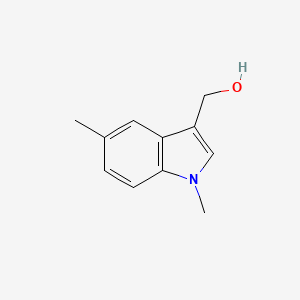
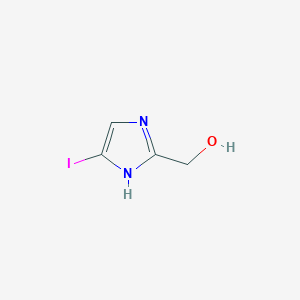
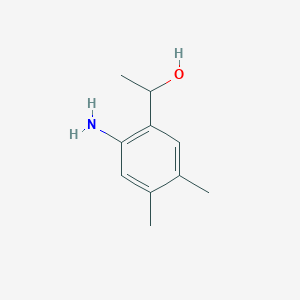
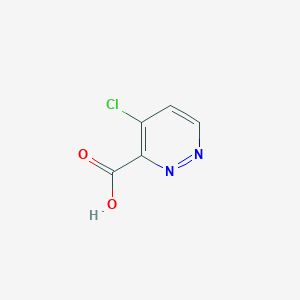
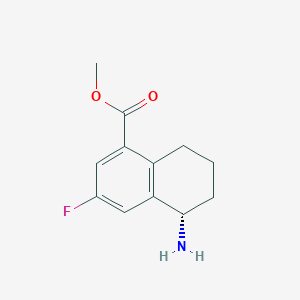
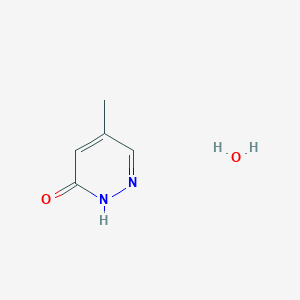
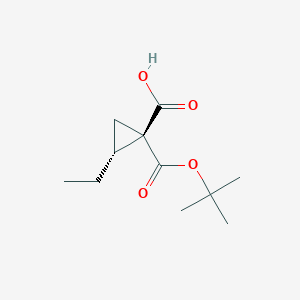
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
